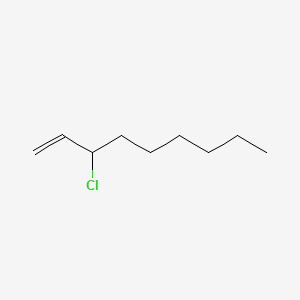

3-Chloronon-1-ene

Description

3-Chloronon-1-ene is a chloroalkene with the molecular formula C₉H₁₇Cl. Structurally, it consists of a nine-carbon chain with a chlorine atom at position 3 and a double bond between carbons 1 and 2. This allylic chlorine confers reactivity typical of allyl halides, making the compound useful in organic synthesis for nucleophilic substitution or elimination reactions. Its behavior can be inferred from structurally similar compounds discussed below.

Propriétés

Numéro CAS |

91434-08-1 |

|---|---|

Formule moléculaire |

C9H17Cl |

Poids moléculaire |

160.68 g/mol |

Nom IUPAC |

3-chloronon-1-ene |

InChI |

InChI=1S/C9H17Cl/c1-3-5-6-7-8-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |

Clé InChI |

WQEMCADLIQDYOT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(C=C)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 3-Chloronon-1-ène peut être synthétisé par plusieurs méthodes. Une approche courante implique la chloration du nonène. Ce processus nécessite généralement l'utilisation de chlore gazeux en présence d'un catalyseur tel que le chlorure de fer(III). La réaction est effectuée dans des conditions contrôlées pour assurer une chloration sélective à la position souhaitée.

Méthodes de production industrielle

Dans un contexte industriel, la production de 3-Chloronon-1-ène peut impliquer l'utilisation de réacteurs à écoulement continu pour maintenir un contrôle précis des conditions de réaction. Cette méthode garantit un rendement et une pureté élevés du produit. Le processus peut également inclure des étapes de purification telles que la distillation pour éliminer les matières premières et les sous-produits non réagis.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 3-Chloronon-1-ène a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes.

Biologie : Il sert de composé modèle pour étudier les effets des alcènes chlorés sur les systèmes biologiques.

Médecine : La recherche est en cours pour explorer son potentiel en tant que précurseur de composés pharmaceutiques.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action du 3-Chloronon-1-ène dans les réactions chimiques implique l'interaction de l'atome de chlore et de la double liaison avec divers réactifs. L'atome de chlore peut participer à des réactions de substitution nucléophile, tandis que la double liaison peut subir des réactions d'addition. Ces interactions sont facilitées par la distribution de la densité électronique dans la molécule, qui influence sa réactivité.

Applications De Recherche Scientifique

3-Chloronon-1-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a model compound for studying the effects of chlorinated alkenes on biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Chloronon-1-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These interactions are facilitated by the electron density distribution in the molecule, which influences its reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-Chloronon-1-ene with analogous chloroalkenes and related derivatives, based on evidence from smaller-chain compounds and substituent variations:

Notes:

- Values marked with * are extrapolated from trends in homologous series (e.g., boiling point increases with chain length).

- Reactivity and safety data are inferred from structurally related compounds.

Key Findings from Comparative Analysis:

Reactivity Trends: Allylic chlorides (e.g., 3-chloropropene, this compound) exhibit higher reactivity than non-allylic analogs due to the stabilization of transition states in substitution reactions . Fluorinated derivatives (e.g., 3-chloro-1,1,1-trifluoropropane) show reduced flammability and enhanced chemical stability compared to non-fluorinated counterparts .

Steric and Electronic Effects :

- Branched derivatives like 3-chloro-2-methyl-1-propene demonstrate slower reaction rates in SN2 mechanisms due to steric hindrance .

- Dichlorinated compounds (e.g., 3,3-dichloropropene) are more electrophilic, making them potent alkylating agents but also more toxic .

Safety and Handling :

- Most chloroalkenes require strict PPE (gloves, goggles) due to skin/eye irritation risks. First aid measures universally emphasize rinsing with water and avoiding vomiting if ingested .

- Fluorinated and branched derivatives may pose unique hazards; for example, trifluoromethyl groups can release toxic fumes upon decomposition .

Activité Biologique

3-Chloronon-1-ene is a chlorinated alkene with the molecular formula C9H15Cl. This compound has garnered interest in various fields, including organic synthesis and pharmacology, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

This compound is characterized by its chlorinated double bond, which contributes to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H15Cl |

| Molecular Weight | 172.67 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| LogP | 2.1898 |

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through nucleophilic addition and substitution reactions. The presence of the chlorine atom enhances the electrophilicity of the double bond, facilitating interactions with nucleophiles such as amino acids in proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against certain bacterial strains suggests potential applications in pharmaceuticals and agriculture.

Cytotoxicity

Research has shown that this compound can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular functions may be linked to its reactivity with cellular components, leading to apoptosis in targeted cells.

Insecticidal Properties

The compound has been evaluated for its insecticidal activity against various pests. Its mechanism involves disrupting the nervous system of insects, making it a potential candidate for developing eco-friendly pesticides.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of this compound against pathogenic bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was used to measure cell viability.

- Results : The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM.

-

Insecticidal Evaluation :

- Objective : To assess the insecticidal activity of this compound on common agricultural pests.

- Method : Field trials were conducted using treated surfaces.

- Results : A notable reduction in pest populations was recorded, supporting its potential as a biopesticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.